N-(3-Pyrazol-1-ylpentyl)but-2-ynamide
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Overview
Description
N-(3-Pyrazol-1-ylpentyl)but-2-ynamide is a chemical compound that belongs to the class of ynamides. Ynamides are functionalized acetylenes that combine the diverse reactivity of a carbon–carbon triple bond with the amino function, making them highly valuable in organic synthesis and various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Pyrazol-1-ylpentyl)but-2-ynamide typically involves the reaction of a pyrazole derivative with an appropriate alkyne. One common method is the coupling of 3-pyrazolylpentylamine with but-2-ynoic acid or its derivatives under suitable conditions. The reaction often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the ynamide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions would be tailored to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-(3-Pyrazol-1-ylpentyl)but-2-ynamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ynamide to its corresponding amine or other reduced forms.
Substitution: The ynamide group can participate in substitution reactions, where the triple bond is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as pyrazole oxides.
Reduction: Reduced forms like pyrazolylpentylamines.
Substitution: Substituted products with various functional groups replacing the ynamide.
Scientific Research Applications
N-(3-Pyrazol-1-ylpentyl)but-2-ynamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of optoelectronic materials.
Mechanism of Action
The mechanism of action of N-(3-Pyrazol-1-ylpentyl)but-2-ynamide involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the ynamide group, which can undergo various chemical transformations. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Butadiynamides: These compounds are ethynylogous variants of ynamides and share similar reactivity and applications.
N-Alkynylamides: Functionalized acetylenes with similar structural features and reactivity.
Uniqueness
N-(3-Pyrazol-1-ylpentyl)but-2-ynamide is unique due to its specific structure, which combines a pyrazole ring with an ynamide group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
N-(3-pyrazol-1-ylpentyl)but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-3-6-12(16)13-9-7-11(4-2)15-10-5-8-14-15/h5,8,10-11H,4,7,9H2,1-2H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNBZCBDWDETNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCNC(=O)C#CC)N1C=CC=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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